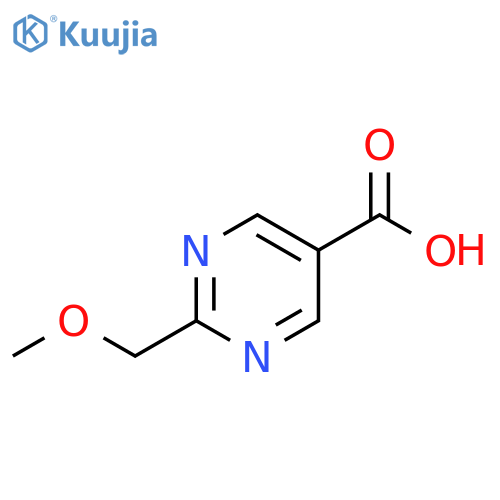

Cas no 927803-37-0 (2-(methoxymethyl)pyrimidine-5-carboxylic acid)

2-(methoxymethyl)pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(methoxymethyl)pyrimidine-5-carboxylic acid

-

- インチ: 1S/C7H8N2O3/c1-12-4-6-8-2-5(3-9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11)

- InChIKey: UAHYKBWLKBRPNZ-UHFFFAOYSA-N

- ほほえんだ: C1(COC)=NC=C(C(O)=O)C=N1

2-(methoxymethyl)pyrimidine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532614-1g |

2-(Methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 98% | 1g |

¥3076.00 | 2024-04-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076908-1g |

2-(Methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 95% | 1g |

¥2639.0 | 2023-03-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532614-5g |

2-(Methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 98% | 5g |

¥8911.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6895-10G |

2-(methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 95% | 10g |

¥ 10,170.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6895-5g |

2-(methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 95% | 5g |

¥7466.0 | 2024-04-16 | |

| Enamine | EN300-768322-5.0g |

2-(methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 95% | 5.0g |

$2028.0 | 2024-05-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6895-500mg |

2-(methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 95% | 500mg |

¥1649.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6895-1g |

2-(methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 95% | 1g |

¥2470.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6895-5G |

2-(methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 95% | 5g |

¥ 6,844.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6895-1G |

2-(methoxymethyl)pyrimidine-5-carboxylic acid |

927803-37-0 | 95% | 1g |

¥ 2,263.00 | 2023-04-12 |

2-(methoxymethyl)pyrimidine-5-carboxylic acid 関連文献

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

2-(methoxymethyl)pyrimidine-5-carboxylic acidに関する追加情報

Introduction to 2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS No. 927803-37-0)

2-(methoxymethyl)pyrimidine-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 927803-37-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a pyrimidine core, which is a pivotal scaffold in the design of various therapeutic agents, particularly those targeting nucleic acid metabolism and enzyme inhibition.

The molecular structure of 2-(methoxymethyl)pyrimidine-5-carboxylic acid consists of a pyrimidine ring substituted at the 5-position with a carboxylic acid group and at the 2-position with a methoxymethyl (methyl ether) functional group. This specific arrangement imparts unique reactivity and binding properties, making it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating groups enhances its utility in constructing more complex molecules, such as protease inhibitors and antiviral agents.

In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives for their pharmacological efficacy. The carboxylic acid moiety in 2-(methoxymethyl)pyrimidine-5-carboxylic acid allows for further functionalization via esterification, amidation, or coupling reactions, enabling the creation of diverse chemical libraries. These libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Pyrimidine-based inhibitors have shown promise in targeting enzymes involved in cancer progression, inflammation, and infectious diseases. For instance, studies have demonstrated that derivatives of pyrimidine can interact with key enzymes such as kinases and polymerases by mimicking natural substrates or competing for active sites. The methoxymethyl group may contribute to enhancing solubility and bioavailability, which are critical factors in drug design.

The synthesis of 2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also showcase the advancements in modern organic chemistry techniques.

Recent publications have explored the pharmacokinetic properties of 2-(methoxymethyl)pyrimidine-5-carboxylic acid derivatives. Researchers have investigated how structural modifications influence metabolic stability, cellular uptake, and target engagement. For example, computational modeling has been used to predict binding affinities between the compound and its intended biological targets, aiding in rational drug design. Such computational approaches are becoming increasingly integral to modern pharmaceutical research, complementing traditional experimental methods.

The compound's potential extends beyond traditional small-molecule drug applications. It has been explored as a building block for nucleoside analogs, which are crucial in antiviral therapies. By incorporating modified pyrimidine bases into nucleoside analogs, researchers aim to develop drugs with enhanced potency against viruses such as HIV and hepatitis C. The versatility of 2-(methoxymethyl)pyrimidine-5-carboxylic acid makes it an attractive candidate for such applications.

In addition to its medicinal applications, this compound has found utility in materials science. Pyrimidine derivatives are known to exhibit interesting photophysical properties, making them suitable for use in organic electronics and optoelectronic devices. The carboxylic acid group allows for covalent attachment to surfaces or polymers, facilitating the development of novel materials with tailored functionalities.

The regulatory landscape for compounds like 2-(methoxymethyl)pyrimidine-5-carboxylic acid is generally favorable for research purposes. However, it is essential for researchers to adhere to good laboratory practices (GLP) and ensure that all synthetic procedures are conducted safely and responsibly. While not classified as a hazardous substance under current regulations, proper handling remains paramount to prevent unintended exposure.

Future directions in research may focus on exploring new synthetic pathways to improve scalability and cost-efficiency. Additionally, there is growing interest in developing greener synthetic methods that minimize waste and reduce environmental impact. These efforts align with broader trends in sustainable chemistry aimed at making drug discovery more environmentally friendly.

In conclusion,2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS No. 927803-37-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its adaptability allows for diverse applications across multiple disciplines. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation.

927803-37-0 (2-(methoxymethyl)pyrimidine-5-carboxylic acid) 関連製品

- 923121-80-6(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)

- 376638-52-7(2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(furan-2-yl)methylacetamide)

- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)

- 2248410-47-9(Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)

- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)

- 2580180-04-5(4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid)

- 2418708-63-9(1-(2-chlorothiophen-3-yl)methanamine hydrochloride)

- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)

- 1361831-60-8(3',5'-Dichloro-4-fluoro-biphenyl-2-carbonyl chloride)

- 683264-40-6(N-4-(4-cyanophenyl)-1,3-thiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide)